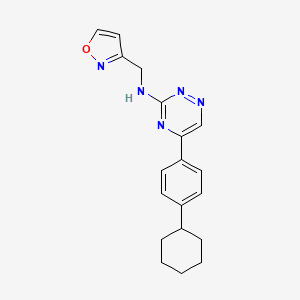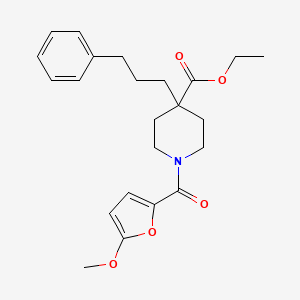
5-(4-cyclohexylphenyl)-N-(3-isoxazolylmethyl)-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-cyclohexylphenyl)-N-(3-isoxazolylmethyl)-1,2,4-triazin-3-amine, commonly known as CTZ, is a chemical compound that has been studied for its potential use as a therapeutic agent. CTZ belongs to the class of triazine-based compounds and has been found to exhibit various biological activities. In
Mecanismo De Acción
The mechanism of action of CTZ is not fully understood, but it has been suggested that CTZ may act as an inhibitor of the NF-κB pathway. The NF-κB pathway is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
CTZ has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and antitumor activities, CTZ has been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. CTZ has also been found to exhibit antifungal activity against Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CTZ in lab experiments is its low toxicity. CTZ has been found to have low acute toxicity in rats and mice. However, one limitation of using CTZ in lab experiments is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for further research on CTZ. One area of research could be the development of CTZ derivatives with improved solubility and potency. Another area of research could be the investigation of the potential use of CTZ in combination with other therapeutic agents for the treatment of inflammatory and neoplastic diseases. Additionally, further studies are needed to elucidate the mechanism of action of CTZ and its potential targets in the NF-κB pathway.
Métodos De Síntesis
The synthesis of CTZ involves the reaction of 4-cyclohexylbenzaldehyde with hydroxylamine hydrochloride to form 4-cyclohexylbenzaldoxime. The oxime is then treated with chloroacetonitrile and potassium carbonate to form 4-cyclohexylphenylacetonitrile. The nitrile group is then reduced to the amine using lithium aluminum hydride. The resulting amine is then reacted with 3-isoxazolylmethyl chloride and sodium hydride to form CTZ.
Aplicaciones Científicas De Investigación
CTZ has been studied for its potential use as an anti-inflammatory agent. In a study conducted on rats, CTZ was found to reduce inflammation in the paw edema model. CTZ has also been studied for its potential use as an antitumor agent. In a study conducted on human breast cancer cells, CTZ was found to inhibit cell proliferation and induce apoptosis.
Propiedades
IUPAC Name |
5-(4-cyclohexylphenyl)-N-(1,2-oxazol-3-ylmethyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-13-21-23-19(22-18)20-12-17-10-11-25-24-17/h6-11,13-14H,1-5,12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJYXDRQBMWUDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=CN=NC(=N3)NCC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-cyclohexylphenyl)-N-(3-isoxazolylmethyl)-1,2,4-triazin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylphenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B6139348.png)
![ethyl 3-benzyl-1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6139353.png)
![2-hydroxy-N'-[2,2,2-trifluoro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B6139359.png)

![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6139364.png)
![3-(4-oxo-3(4H)-quinazolinyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6139368.png)
![3-chloro-N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6139376.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B6139383.png)
![7-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6139389.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6139400.png)

